molecular formula C19H12N4O4 B3000638 2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine CAS No. 71354-26-2

2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine

Cat. No.: B3000638
CAS No.: 71354-26-2
M. Wt: 360.329
InChI Key: HQZVBHYPRAXBHZ-UHFFFAOYSA-N
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Description

2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine is a complex organic compound known for its unique chemical structure and properties It belongs to the class of dibenzo[b,E][1,4]diazepines, which are characterized by their fused benzene and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine typically involves multi-step organic reactions. One common method includes the reaction of pyrazole-carbaldehydes with benzene-1,2-diamine and cyclohexanedione under optimized conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: Another compound with a similar fused ring structure but with an oxygen atom in place of one of the nitrogen atoms.

    Dibenzo[b,e][1,4]diazepinones: Compounds with similar core structures but different functional groups.

Uniqueness

2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine is unique due to its specific nitro and phenyl substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

8,10-dinitro-6-phenyl-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4/c24-22(25)13-10-14-18(12-6-2-1-3-7-12)20-15-8-4-5-9-16(15)21-19(14)17(11-13)23(26)27/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZVBHYPRAXBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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